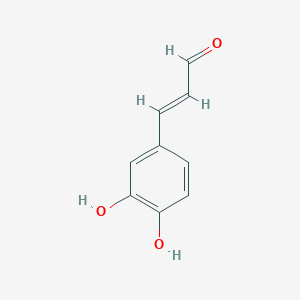

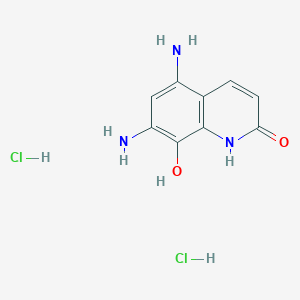

![molecular formula C6H4ClN3 B1141531 3-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1357945-31-3](/img/structure/B1141531.png)

3-Chloro-1H-pyrazolo[4,3-b]pyridine

Overview

Description

3-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 3-position of the pyrazole ring adds to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 3-Chloro-1H-pyrazolo[4,3-b]pyridine is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

this compound interacts with its target, CDK2, leading to the inhibition of the enzyme . This interaction results in the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, in cancer cells .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of CDK2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . On a cellular level, this results in the reduction of cancer cell proliferation .

Biochemical Analysis

Biochemical Properties

It is known that pyrazolopyridines, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This method yields the desired pyrazolopyridine analogues with high enantioselectivity and yield .

Another approach involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride. This method, however, may result in lower yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

Catalysts: Lewis acids, such as aluminum chloride, can be used to facilitate Friedel–Crafts-type reactions.

Solvents: Common solvents include 1,4-dioxane, acetic acid, and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazolopyridines, while cyclization reactions can produce more complex fused ring systems.

Scientific Research Applications

3-Chloro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a scaffold for developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Materials Science: The unique electronic properties of the pyrazolopyridine ring system make it a candidate for use in organic electronics and optoelectronic devices.

Biological Studies: The compound’s interactions with biological targets, such as proteins and nucleic acids, are studied to understand its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1H-Pyrazolo[3,4-b]pyridine: Lacks the chlorine atom at the 3-position, which can affect its reactivity and biological activity.

5-Chloro-1H-pyrazolo[4,3-b]pyridine:

Uniqueness

3-Chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name |

3-chloro-2H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZFXQIDOWNVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736776 | |

| Record name | 3-Chloro-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-31-3 | |

| Record name | 3-Chloro-1H-pyrazolo[4,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylid](/img/new.no-structure.jpg)

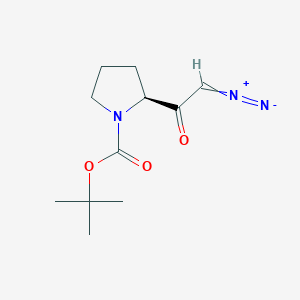

![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester](/img/structure/B1141449.png)